molecular formula C4H9NO B3278781 cis-2-Aminocyclobutanol CAS No. 68235-32-5

cis-2-Aminocyclobutanol

Cat. No.: B3278781
CAS No.: 68235-32-5
M. Wt: 87.12 g/mol
InChI Key: WXKBWWIWJCCING-IUYQGCFVSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(1R,2S)-2-aminocyclobutan-1-ol” is C4H9NO . It has a molecular weight of 87.12 g/mol. The InChI code is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1 .


Physical and Chemical Properties Analysis

“(1R,2S)-2-aminocyclobutan-1-ol” is a powder . It has a molecular weight of 87.12 g/mol. The compound’s storage temperature is -10 .

Scientific Research Applications

Structural and Synthesis Insights

(1R,2S)-2-aminocyclobutan-1-ol serves as a core structure in the synthesis of various complex molecules due to its unique configuration and reactivity. Research on compounds like 1,2,4-triazole-containing scaffolds, which are significant in pharmaceuticals and biologically important compounds, highlights the importance of cyclic structures and their derivatives in drug discovery. These scaffolds have been used in drugs targeting cancer, microbial infections, and other diseases. Studies suggest that exploring new methodologies for synthesizing such scaffolds could lead to the discovery of new drug candidates (Nasri, Bayat, & Kochia, 2021).

Bioanalytical Applications

Aptamers, artificial single-stranded DNA, RNA sequences, or peptides, demonstrate the versatility of cyclic compounds in bioanalytical applications. They bind to specific targets with high affinity, offering advantages over traditional antibodies in terms of synthesis and stability. This makes them suitable for a wide range of applications, including biosensing, diagnostics, and therapeutics. The ongoing research in aptamer technology underscores the potential for using cyclic and related compounds in advanced bioanalytical tools and medical applications (Iliuk, Hu, & Tao, 2011).

Drug Delivery Systems

The development of drug delivery systems utilizing cyclic structures such as cyclodextrins highlights the significance of these compounds in enhancing the efficacy of pharmaceuticals. Cyclodextrins have been employed to improve solubility, modify drug release profiles, and enhance the antimicrobial activity of various antibiotics and antibacterial agents. This research area exemplifies the utility of cyclic compounds in creating more effective and efficient drug delivery mechanisms, potentially leading to improved patient outcomes (Boczar & Michalska, 2022).

Environmental and Material Science

In the context of environmental and material science, research on solar and visible light active TiO2 photocatalysts for treating bacteria, cyanotoxins, and contaminants of emerging concern showcases the application of cyclic and related compounds in sustainability efforts. These studies demonstrate the effectiveness of photocatalysis in removing a wide range of pollutants, offering a promising avenue for addressing environmental challenges through the development of novel materials and technologies (Fagan, McCormack, Dionysiou, & Pillai, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(1R,2S)-2-aminocyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBWWIWJCCING-IUYQGCFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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